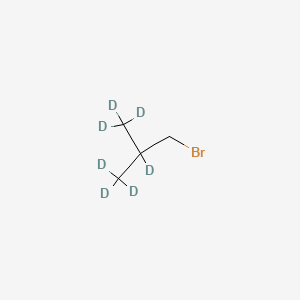

1-Bromo-2-methylpropane-d7

Description

Properties

IUPAC Name |

2-(bromomethyl)-1,1,1,2,3,3,3-heptadeuteriopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Br/c1-4(2)3-5/h4H,3H2,1-2H3/i1D3,2D3,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVFKOKELQSXIQ-UAVYNJCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(CBr)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501266816 | |

| Record name | Propane-1,1,1,2,3,3,3-d7, 2-(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501266816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344299-41-8 | |

| Record name | Propane-1,1,1,2,3,3,3-d7, 2-(bromomethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=344299-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane-1,1,1,2,3,3,3-d7, 2-(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501266816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2-methylpropane-d7: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Bromo-2-methylpropane-d7, a deuterated isotopologue of isobutyl bromide. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their work. The guide covers the compound's spectroscopic signature, a validated synthesis protocol, its applications in mechanistic studies and as an internal standard, and essential safety information.

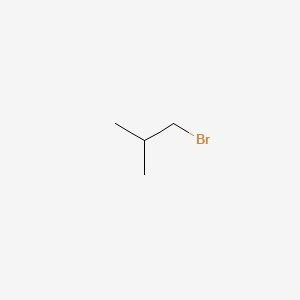

Molecular Structure and Physicochemical Properties

This compound is a saturated alkyl halide where seven hydrogen atoms have been replaced by deuterium. This isotopic substitution imparts a higher molecular weight compared to its non-deuterated counterpart, a critical feature for its use in mass spectrometry.

Table 1: Physicochemical Properties of this compound and its Non-Deuterated Analog

| Property | This compound | 1-Bromo-2-methylpropane | Reference(s) |

| CAS Number | 344299-41-8 | 78-77-3 | [1] |

| Molecular Formula | C₄H₂D₇Br | C₄H₉Br | [1] |

| Molecular Weight | 144.06 g/mol | 137.02 g/mol | [1] |

| Appearance | Colorless to light yellow liquid (predicted) | Colorless to light yellow liquid | |

| Boiling Point | ~90-92 °C (predicted) | 90-92 °C | |

| Density | ~1.31 g/mL at 20 °C (predicted) | 1.26 g/mL at 20 °C | |

| Refractive Index | ~1.435 at 20 °C (predicted) | n20/D 1.435 | |

| Solubility | Slightly soluble in water; miscible with alcohol and ether (predicted) | Slightly soluble in water; miscible with alcohol and ether | [2] |

| Isotopic Purity | Typically ≥98 atom % D | Not Applicable | [3] |

Note: Some physical properties for the deuterated compound are predicted based on the properties of the non-deuterated analog, as extensive experimental data for the deuterated species is not widely published. The boiling point and refractive index are not expected to change significantly with deuteration, while the density will be slightly higher.

Synthesis of this compound

The synthesis of this compound is most effectively achieved by the bromination of its corresponding deuterated alcohol, Isobutanol-d7. A common and reliable method involves the use of phosphorus tribromide (PBr₃).

Experimental Protocol: Synthesis from Isobutanol-d7

This protocol is adapted from established methods for the synthesis of alkyl bromides from alcohols.

Materials:

-

Isobutanol-d7 ((CD₃)₂CDCD₂OH)

-

Phosphorus tribromide (PBr₃)

-

Anhydrous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

-

Ice bath

-

Standard laboratory glassware for reflux and distillation

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place Isobutanol-d7. Cool the flask in an ice bath.

-

Slowly add phosphorus tribromide (approximately 0.33 equivalents) to the cooled and stirred alcohol. The addition should be done dropwise to control the exothermic reaction.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.

-

After reflux, arrange the apparatus for distillation to distill the crude this compound.

-

Wash the distillate with water, followed by a saturated solution of sodium bicarbonate to neutralize any remaining acid, and then again with water.

-

Dry the organic layer with anhydrous magnesium sulfate.

-

Filter off the drying agent and purify the final product by fractional distillation.

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques. The following sections describe the expected spectral data, extrapolated from the known spectra of 1-Bromo-2-methylpropane and the predictable effects of deuteration.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak will be shifted to a higher m/z value corresponding to the increased mass due to the seven deuterium atoms. The fragmentation pattern is expected to be similar to the non-deuterated analog, with fragments containing deuterium also showing a corresponding mass shift.[4] The presence of bromine will result in a characteristic M+2 isotopic pattern for the molecular ion and any bromine-containing fragments due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br.[4]

Expected Fragmentation:

-

Molecular Ion (M⁺): A pair of peaks at m/z 143 and 145, corresponding to [C₄H₂D₇⁷⁹Br]⁺ and [C₄H₂D₇⁸¹Br]⁺.

-

Loss of Bromine: A prominent peak at m/z 64, corresponding to the [C₄H₂D₇]⁺ fragment. This is often the base peak in the non-deuterated analog (m/z 57).[4]

-

Other Fragments: Other fragments will also be shifted by the mass of the deuterium atoms they contain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The ¹H NMR spectrum will be significantly simplified compared to the non-deuterated analog.[5] The deuterated positions will not show signals in the ¹H spectrum. The remaining two protons on the brominated carbon will appear as a singlet, assuming a high level of isotopic enrichment.

¹³C NMR: The ¹³C NMR spectrum will show signals for all four carbon atoms. The carbons bonded to deuterium will exhibit coupling to deuterium (C-D coupling), which may result in multiplets. The chemical shifts are not expected to change significantly from the non-deuterated analog.

²H (Deuterium) NMR: A deuterium NMR spectrum would show signals for the deuterated positions, confirming the locations of isotopic labeling.

Infrared (IR) Spectroscopy

The IR spectrum will be very similar to that of 1-Bromo-2-methylpropane, with the most significant difference being the presence of C-D stretching and bending vibrations.[1]

Table 2: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| ~2975-2845 | C-H stretching (residual) | [1] |

| ~2200-2100 | C-D stretching | [1] |

| ~1480-1270 | C-H bending | [1] |

| ~1175-1140 | C-C-C skeletal vibrations | [1] |

| ~750-500 | C-Br stretching | [1] |

Applications in Research and Development

Internal Standard for Mass Spectrometry

One of the primary applications of this compound is as an internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS).[6][7] An ideal internal standard co-elutes with the analyte and has a similar ionization efficiency but is mass-differentiated.[8] Deuterated standards are considered the gold standard for this purpose as their chemical and physical properties are nearly identical to the analyte, ensuring that they behave similarly during sample preparation, chromatography, and ionization.[6] The mass difference of 7 amu provides a clear separation in the mass spectrum, allowing for accurate quantification of the non-deuterated analog.

Caption: Use of this compound as an internal standard in quantitative analysis.

Mechanistic Studies and the Kinetic Isotope Effect (KIE)

The replacement of hydrogen with deuterium can influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE).[9] This effect arises from the difference in the zero-point vibrational energies of C-H and C-D bonds, with the C-D bond being stronger. If a C-H bond is broken in the rate-determining step of a reaction, the reaction will proceed more slowly with the deuterated compound.

For 1-Bromo-2-methylpropane, which can undergo both SN2 and E2 reactions, deuteration at different positions can help elucidate the reaction mechanism.

-

α-Deuteration (on the carbon bearing the bromine): In SN2 reactions, a small secondary KIE (kH/kD > 1) is often observed. This is attributed to changes in hybridization at the α-carbon from sp³ in the reactant to a more sp²-like state in the transition state.[10]

-

β-Deuteration (on the adjacent carbon): In E2 reactions, where a β-hydrogen is removed in the rate-determining step, a significant primary KIE (typically kH/kD = 2-7) is expected.[9]

By synthesizing specifically deuterated isotopologues of 1-Bromo-2-methylpropane, researchers can probe the transition states of its reactions, providing valuable insights into reaction mechanisms.

Safety and Handling

This compound should be handled with the same precautions as its non-deuterated analog. It is a flammable liquid and vapor and may cause skin, eye, and respiratory irritation.[2][11]

-

Handling: Work in a well-ventilated area, preferably a fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a valuable tool for researchers in organic chemistry, drug metabolism, and environmental analysis. Its primary utility lies in its application as a highly reliable internal standard for mass spectrometry-based quantification and as a probe for investigating reaction mechanisms through the kinetic isotope effect. While detailed experimental data for this specific isotopologue is not as prevalent as for its non-deuterated counterpart, its chemical behavior can be confidently predicted based on established principles of isotopic labeling. Proper synthesis, characterization, and handling are essential for its effective and safe use in a research setting.

References

-

Advanced Organic Chemistry. (n.d.). Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

- A Review: Use of Deuterated Internal Standards in Mass Spectrometry Techniques. (n.d.). International Journal of Pharmaceutical and Life Sciences.

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

-

ResearchGate. (2020). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 11.8: The E2 Reaction and the Deuterium Isotope Effect. Retrieved from [Link]

-

Macmillan Group. (2005). Kinetic Isotope Effects in Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2-methylpropane. Retrieved from [Link]

-

ResearchGate. (n.d.). Selective synthesis of isobutanol by means of the Guerbet reaction. Retrieved from [Link]

-

Advanced Organic Chemistry. (n.d.). 1H NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014). SN1 or SN2, the kinetic isotope effect. Retrieved from [Link]

-

ResearchGate. (2006). Using kinetic isotope effects to determine the structure of the transition states of SN2 reactions. Retrieved from [Link]

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

-

MDPI. (n.d.). Biorefinery: The Production of Isobutanol from Biomass Feedstocks. Retrieved from [Link]

-

Advent Chembio. (2022). 1-Bromo-2-Methylpropane (Isobutyl Bromide)-COA. Retrieved from [Link]

-

PubMed. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Retrieved from [Link]

-

ResearchGate. (n.d.). Isobutanol and isopentanol production in SR7. Retrieved from [Link]

-

Microbial Cell Factories. (n.d.). Microbial engineering for the production of isobutanol: current status and future directions. Retrieved from [Link]

-

The Chemistry Notes. (2021). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Retrieved from [Link]

-

ResearchGate. (n.d.). Isobutanol and isopentanol production in SR7. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]

-

Fisher Scientific. (n.d.). 1-Bromo-2-methylpropane, 98+%. Retrieved from [Link]

-

YouTube. (2022). mass spectrum & fragmentation of 1-bromobutane. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

- 1. infrared spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 1-Bromo-2-methylpropane, 98+% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 1H proton nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-bromo-2-methylpropane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. texilajournal.com [texilajournal.com]

- 7. benchchem.com [benchchem.com]

- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. researchgate.net [researchgate.net]

- 11. merckmillipore.com [merckmillipore.com]

An In-Depth Technical Guide to 1-Bromo-2-methylpropane-d7 for Advanced Research and Pharmaceutical Development

This guide provides a comprehensive technical overview of 1-Bromo-2-methylpropane-d7 (CAS Number: 344299-41-8), a deuterated isotopologue of isobutyl bromide. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, characterization, and critical applications of this stable isotope-labeled compound, offering field-proven insights and detailed methodologies.

Introduction: The Significance of Deuterium Labeling in a Versatile Building Block

1-Bromo-2-methylpropane, commonly known as isobutyl bromide, is a fundamental C4 building block in organic synthesis. Its utility is well-established in the pharmaceutical industry, notably as a precursor in the synthesis of prominent active pharmaceutical ingredients (APIs) such as the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen and the proteasome inhibitor Bortezomib.[1] The introduction of deuterium, a stable, non-radioactive isotope of hydrogen, into the isobutyl bromide scaffold to create this compound, unlocks a host of advanced applications, primarily centered on leveraging the kinetic isotope effect and its utility as an internal standard in mass spectrometry-based quantification.

The replacement of hydrogen with deuterium can significantly alter the metabolic fate of a molecule, often leading to a reduced rate of metabolism. This "deuterium effect" can enhance a drug's pharmacokinetic profile. Furthermore, the distinct mass of deuterated compounds makes them invaluable as internal standards in quantitative analyses, allowing for precise and accurate measurements of their non-deuterated counterparts in complex biological matrices.[2]

This guide will navigate the essential technical aspects of this compound, providing the necessary details for its effective utilization in a research and development setting.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is paramount for its successful application. While experimental data for the deuterated species is not widely published, the properties can be inferred to be very similar to the non-deuterated analogue, with the key difference being the molecular weight.

Table 1: Physicochemical Properties of 1-Bromo-2-methylpropane and its Deuterated Analogue

| Property | 1-Bromo-2-methylpropane | This compound | Data Source |

| CAS Number | 78-77-3 | 344299-41-8 | [3][4] |

| Molecular Formula | C₄H₉Br | C₄H₂D₇Br | [3][4] |

| Molecular Weight | 137.02 g/mol | 144.06 g/mol | [3][4] |

| Appearance | Colorless to light yellow liquid | Not specified (expected to be similar) | [5] |

| Boiling Point | 90-92 °C | Not specified (expected to be similar) | [5] |

| Density | 1.26 g/cm³ at 20 °C | Not specified (expected to be slightly higher) | [6] |

| Refractive Index | 1.436 (20 °C) | Not specified (expected to be similar) | [5] |

| Storage | 2-8°C, Refrigerator | 2-8°C, Refrigerator | [4] |

Spectroscopic Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be significantly simplified compared to the non-deuterated analogue. The signals corresponding to the seven deuterated positions will be absent. The remaining two protons on the brominated carbon would appear as a singlet, assuming no coupling to deuterium.

-

²H NMR: A deuterium NMR spectrum would show signals corresponding to the deuterated positions, providing information about the isotopic distribution.

-

¹³C NMR: The carbon-13 NMR spectrum will show signals for the four carbon atoms. The signals for carbons bonded to deuterium will exhibit coupling to deuterium (C-D coupling) and may show an isotopic shift compared to the non-deuterated compound.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak in the mass spectrum will be observed at m/z 143 and 145 (for ⁷⁹Br and ⁸¹Br isotopes, respectively), which is 7 mass units higher than the non-deuterated compound.

-

The fragmentation pattern is expected to be similar to the non-deuterated analogue, with the characteristic isotopic signature of bromine. Key fragments would also show a mass shift corresponding to the number of deuterium atoms they contain.

-

-

Infrared (IR) Spectroscopy:

-

The C-D stretching vibrations will appear at lower frequencies (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹) of the non-deuterated compound. This provides a clear diagnostic feature for deuteration.

-

Synthesis and Manufacturing

The synthesis of this compound typically involves the bromination of a deuterated precursor, most commonly isobutanol-d9 or a partially deuterated isobutanol. While specific, detailed protocols for the synthesis of this compound are not widely published, a general and robust method can be adapted from the well-established procedures for the synthesis of alkyl halides from alcohols.

Experimental Protocol: Synthesis of this compound from Isobutanol-d9 (General Procedure)

This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and safety assessments. The synthesis of the non-deuterated isobutyl bromide is well-documented and serves as a strong foundation for this procedure.

Method 1: Using Phosphorus Tribromide (PBr₃)

This method is generally preferred for primary alcohols as it proceeds via an Sₙ2 mechanism with minimal rearrangement.[7]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube, place isobutanol-d9 (1.0 equivalent). Cool the flask in an ice-water bath.

-

Addition of PBr₃: Slowly add phosphorus tribromide (0.4 equivalents) dropwise via the dropping funnel with vigorous stirring, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. The reaction can be gently heated to 50-60 °C to drive it to completion, with progress monitored by GC-MS.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and purify by fractional distillation to yield this compound.

Method 2: Using Hydrobromic Acid and Sulfuric Acid

This is a classical method for the preparation of alkyl bromides.[8]

-

Reaction Setup: In a round-bottom flask, combine concentrated sulfuric acid (0.5 equivalents) and 48% hydrobromic acid (1.25 equivalents), and cool the mixture in an ice bath.

-

Addition of Alcohol: Slowly add isobutanol-d9 (1.0 equivalent) to the cold acid mixture with stirring.

-

Reaction: Heat the mixture to reflux for 2-4 hours.

-

Distillation: After reflux, arrange the apparatus for distillation and distill the crude this compound from the reaction mixture.

-

Work-up and Purification: Wash the distillate with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous calcium chloride and purify by fractional distillation.

Applications in Research and Drug Development

The primary value of this compound lies in its application in studies where isotopic labeling is essential.

A. Internal Standard for Mass Spectrometry-Based Quantification

In pharmacokinetic and metabolic studies, the accurate quantification of drugs and their metabolites in biological matrices (e.g., plasma, urine) is critical. Stable isotope-labeled internal standards are the gold standard for LC-MS/MS assays.[9] this compound can serve as an internal standard for the quantification of compounds containing an isobutyl moiety that have been synthesized using its non-deuterated analogue.

Experimental Protocol: Use as an Internal Standard (Conceptual)

-

Preparation of Standard Solutions: Prepare a stock solution of this compound of a known concentration in a suitable organic solvent.

-

Sample Preparation: To a known volume of the biological sample (e.g., plasma), add a precise volume of the internal standard stock solution.

-

Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the analyte and the internal standard from the biological matrix.

-

LC-MS/MS Analysis: Analyze the extracted sample by LC-MS/MS. Monitor the specific mass transitions for both the analyte (non-deuterated) and the internal standard (deuterated).

-

Quantification: The concentration of the analyte in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

The co-elution of the deuterated internal standard with the analyte allows for the correction of variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise results.[10]

B. Mechanistic and Kinetic Isotope Effect (KIE) Studies

The C-D bond is stronger than the C-H bond. Consequently, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed slower when a deuterium atom is substituted at that position. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for elucidating reaction mechanisms.[11] this compound can be used to probe the mechanism of reactions involving the isobutyl group, such as elimination or substitution reactions, by comparing its reaction rate to that of the non-deuterated compound.

Safety and Handling

This compound should be handled with the same precautions as its non-deuterated counterpart. It is a flammable liquid and should be handled in a well-ventilated fume hood, away from ignition sources.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[12]

Conclusion

This compound is a valuable tool for researchers and drug development professionals. Its utility as a stable isotope-labeled internal standard for mass spectrometry and as a probe in mechanistic studies makes it an important compound in modern medicinal and analytical chemistry. A thorough understanding of its synthesis, characterization, and applications, as outlined in this guide, will enable scientists to effectively leverage this deuterated building block in their research endeavors.

References

- Toronto Research Chemicals. Product information for this compound. (Note: While TRC is a known supplier, a direct link with extensive data was not found in the provided search results).

-

Merck. (n.d.). 1-Bromo-2-methylpropane for synthesis. Retrieved from a Merck supplier webpage.[3]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from a Pharmaffiliates supplier webpage.[4]

-

Guidechem. (n.d.). This compound 344299-41-8 wiki. Retrieved from a Guidechem webpage.[13]

-

Chem-Impex. (n.d.). 1-Bromo-2-methylpropane. Retrieved from a Chem-Impex supplier webpage.[5]

-

Sigma-Aldrich. (n.d.). 1-Bromo-2-methylpropane. Retrieved from a Sigma-Aldrich supplier webpage.[14]

-

BenchChem. (n.d.). Application Notes and Protocols: The Role of 1-Bromo-2-methylpropane in Pharmaceutical Intermediate Synthesis. Retrieved from a BenchChem application note.[1]

-

Noller, C. R., & Dinsmore, R. (n.d.). Isobutyl bromide. Organic Syntheses Procedure.[1]

-

Santa Cruz Biotechnology. (n.d.). 1-Bromopropane-d7. Retrieved from a Santa Cruz Biotechnology supplier webpage.[6]

- LGC Standards. (n.d.). Reference Materials, Standards & Testing.

- US20140081019A1 - Process for the preparation of deuterated compounds containing n-alkyl groups - Google P

-

Tokyo Chemical Industry Co., Ltd. (n.d.). 1-Bromo-2-methylpropane. Retrieved from a TCI Chemicals webpage.[4]

-

PubChem. (n.d.). 1-Bromo-2-methylpropane. National Center for Biotechnology Information.

-

Sigma-Aldrich. (n.d.). 1-Bromo-2-methylpropane 99%. Retrieved from a Sigma-Aldrich product page.[6]

- Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL)

- Macmillan Group. (2005). Kinetic Isotope Effects in Organic Chemistry.

- OpenOChem Learn. (n.d.).

- Wikipedia. (n.d.). Kinetic isotope effect.

-

PrepChem.com. (n.d.). Preparation of isobutyl bromide (1-bromo-2-methylpropane).[8]

- PubChem. (n.d.). 1-Bromo-2,2-dimethylpropane.

- OpenStax. (2023). 10.

-

PubMed. (2017). Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma?.[9]

- BenchChem. (n.d.). Application Notes and Protocols: 1-Bromo-4-(propan-2-yl)cyclohexane in Medicinal Chemistry.

-

Chemistry LibreTexts. (2024). Kinetic Isotope Effects.[11]

-

KCAS Bio. (2017). The Value of Deuterated Internal Standards.[10]

- RSC Publishing. (n.d.). Kinetic isotope effect in hydrogen isotope exchange between diphenylphosphine and methanol or 2-methylpropane-2-thiol in aprotic solvents.

-

Fisher Scientific. (n.d.). SAFETY DATA SHEET: 1-Bromo-2-methylpropane.[12]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. US20140081019A1 - Process for the preparation of deuterated compounds containing n-alkyl groups - Google Patents [patents.google.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. 1-Bromo-2-methylpropane | 78-77-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. isotope.com [isotope.com]

- 6. scbt.com [scbt.com]

- 7. research-repository.rmit.edu.au [research-repository.rmit.edu.au]

- 8. prepchem.com [prepchem.com]

- 9. 1-Bromo-2-methylpropane | C4H9Br | CID 6555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Sciencemadness Discussion Board - Synthesis of Isobutyl Bromide - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. isotope.com [isotope.com]

- 12. LGC Standards: Reference Materials, Standards & Testing [lgcstandards.com]

- 13. A phase 1 clinical trial of the repurposable acetyllysine mimetic, n-methyl-2-pyrrolidone (NMP), in relapsed or refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metabolomic profiling identifies biochemical pathways associated with castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 1-Bromo-2-methylpropane-d7

Abstract

This technical guide provides an in-depth, scientifically grounded methodology for the synthesis of 1-bromo-2-methylpropane-d7, an isotopically labeled variant of isobutyl bromide. Deuterated compounds are of significant interest in pharmaceutical research and development for their utility in mechanistic studies, as internal standards in quantitative mass spectrometry, and for the potential to favorably alter drug metabolism through the kinetic isotope effect.[1] This document details a robust two-step synthetic pathway, commencing with the commercially available isobutyric-d7 acid. The synthesis involves the reduction of the deuterated carboxylic acid to the corresponding primary alcohol, 2-methyl-d7-propan-1-ol, followed by a high-fidelity bromination to yield the target compound. Each step is elucidated with a focus on the underlying chemical principles, providing researchers and drug development professionals with a comprehensive and practical guide for the preparation of this valuable labeled molecule.

Introduction: The Significance of Deuterated Molecules in Advanced Research

Isotopic labeling is a powerful technique used to trace the journey of molecules through chemical reactions or metabolic pathways.[1] By replacing specific hydrogen atoms with their stable, heavier isotope, deuterium, we can gain profound insights into reaction mechanisms and biological processes. In the realm of drug development, deuteration can significantly enhance a drug's metabolic profile. The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This difference in bond strength, known as the kinetic isotope effect, can slow down metabolic pathways that involve the cleavage of a C-H bond, potentially leading to a longer drug half-life, improved oral bioavailability, and a reduction in unwanted side effects.[2] this compound serves as a crucial building block in the synthesis of more complex deuterated molecules, making a reliable and well-documented synthetic route essential for the scientific community.

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis of this compound is strategically designed in two key stages, starting from a commercially available, highly deuterated precursor. This approach ensures high isotopic purity in the final product.

Caption: Proposed two-step synthesis of this compound.

Step 1: Reduction of Isobutyric-d7 acid

The initial step involves the reduction of the carboxylic acid group of isobutyric-d7 acid to a primary alcohol. For this transformation, a powerful reducing agent is required.

Causality of Reagent Selection:

Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction. Unlike milder reducing agents such as sodium borohydride (NaBH₄), LiAlH₄ is sufficiently reactive to reduce carboxylic acids to primary alcohols.[3][4][5] The reaction proceeds via an aldehyde intermediate, which is immediately further reduced to the alcohol.[4]

Experimental Protocol: Synthesis of 2-Methyl-d7-propan-1-ol

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is assembled.

-

Reagent Addition: Anhydrous diethyl ether is added to the flask, followed by the slow, portion-wise addition of lithium aluminum hydride (LiAlH₄) while cooling the flask in an ice bath.

-

Substrate Addition: A solution of isobutyric-d7 acid in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄. The rate of addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours, or until the reaction is complete (monitored by TLC or GC-MS).

-

Quenching: The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while cooling in an ice bath.

-

Work-up and Purification: The resulting solids are removed by filtration, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield crude 2-methyl-d7-propan-1-ol. The product can be further purified by distillation.

| Reagent/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles | Equivalents |

| Isobutyric-d7 acid | C₄HD₇O₂ | 95.15 | 1.0 | 1.0 |

| Lithium aluminum hydride | LiAlH₄ | 37.95 | 1.0 | 1.0 |

| 2-Methyl-d7-propan-1-ol | C₄H₃D₇O | 81.17 | - | - |

Step 2: Bromination of 2-Methyl-d7-propan-1-ol

The final step is the conversion of the deuterated primary alcohol to the corresponding alkyl bromide.

Causality of Reagent Selection:

Phosphorus tribromide (PBr₃) is an excellent reagent for this transformation. The reaction proceeds via an Sₙ2 mechanism, which is advantageous as it avoids the carbocation rearrangements that can occur when using hydrobromic acid (HBr), especially with secondary alcohols.[6][7][8][9][10] This ensures the formation of the desired primary bromide with high regioselectivity.

Caption: Mechanism of alcohol bromination using PBr3.

Experimental Protocol: Synthesis of this compound

-

Apparatus Setup: A flame-dried, two-necked round-bottom flask is equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere. The flask is cooled in an ice-salt bath.

-

Reagent Addition: 2-Methyl-d7-propan-1-ol is placed in the flask. Phosphorus tribromide (PBr₃) is added dropwise from the dropping funnel with vigorous stirring, maintaining the temperature below 0 °C.

-

Reaction: After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction can be gently heated to ensure completion.

-

Work-up: The reaction mixture is poured onto ice, and the product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: The organic layer is washed sequentially with cold water, saturated sodium bicarbonate solution, and brine. It is then dried over anhydrous calcium chloride, filtered, and the solvent is removed. The crude this compound is purified by distillation.

| Reagent/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles | Equivalents |

| 2-Methyl-d7-propan-1-ol | C₄H₃D₇O | 81.17 | 1.0 | 1.0 |

| Phosphorus tribromide | PBr₃ | 270.69 | ~0.4 | ~0.4 |

| This compound | C₄H₂D₇Br | 144.06 | - | - |

Characterization and Quality Control

Ensuring the structural integrity and isotopic enrichment of the final product is paramount. A combination of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence or significant reduction of proton signals at the deuterated positions. ¹³C NMR and ²H NMR can further confirm the structure and the location of the deuterium atoms.[11][12][13]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the molecular weight of the deuterated compound and calculating the isotopic purity by analyzing the distribution of isotopologues.[11][14]

Safety Considerations

-

Lithium aluminum hydride (LiAlH₄): Reacts violently with water and is pyrophoric. It should be handled with extreme care under an inert atmosphere.

-

Phosphorus tribromide (PBr₃): Is corrosive and reacts with moisture to produce HBr gas. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

This compound: Is a flammable liquid. Standard precautions for handling flammable organic compounds should be followed.

Conclusion

This technical guide outlines a reliable and efficient two-step synthesis of this compound from the commercially available isobutyric-d7 acid. The described protocols, grounded in established chemical principles, provide a clear pathway for researchers to obtain this valuable isotopically labeled compound with high purity. The careful selection of reagents, particularly LiAlH₄ for the reduction and PBr₃ for the bromination, ensures high yields and minimizes side reactions. The analytical methods detailed are essential for the validation of the final product's identity and isotopic enrichment, ensuring its suitability for demanding applications in pharmaceutical and chemical research.

References

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (n.d.). Analytical Methods (RSC Publishing). Retrieved from [Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025, November 5). ResolveMass Laboratories Inc. Retrieved from [Link]

-

Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. (n.d.). SYNMR. Retrieved from [Link]

-

Deuterated Compounds | Stable Isotope-Labeled Standards. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. (2025, September 12). National Institutes of Health. Retrieved from [Link]

-

Alcohol to Bromide - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

CAS No : 223134-74-5| Chemical Name : Isobutyric-d7 Acid. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

Dehydration of Fermented Isobutanol for the Production of Renewable Chemicals and Fuels. (2025, August 7). ResearchGate. Retrieved from [Link]

-

Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion). (n.d.). OrgoSolver. Retrieved from [Link]

-

Pathways for isobutyric acid synthesis and its degradation in Ps. sp. VLB120. (n.d.). ResearchGate. Retrieved from [Link]

-

PBr3 Reaction. (n.d.). BYJU'S. Retrieved from [Link]

-

Isobutyric acid. (n.d.). Wikipedia. Retrieved from [Link]

-

PBr3 and SOCl2. (2015, March 20). Master Organic Chemistry. Retrieved from [Link]

-

Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3). (2024, February 6). Chemia. Retrieved from [Link]

-

How will you prepare 2-methyl propanol from an alkene? (2021, June 25). Quora. Retrieved from [Link]

-

Synthetic Intermediates for Deuterated Pharmaceuticals. (n.d.). CK Isotopes. Retrieved from [Link]

- Method for making isobutyric acid. (n.d.). Google Patents.

-

Selective synthesis of isobutanol by means of the Guerbet reaction. (n.d.). ResearchGate. Retrieved from [Link]

-

Microbial engineering for the production of isobutanol: current status and future directions. (n.d.). ResearchGate. Retrieved from [Link]

-

DIRECT SYNTHESIS OF 2-METHYL-1-PROPANOL/METHANOL FUELS AND FEEDSTOCKS. (1989, January 6). OSTI.GOV. Retrieved from [Link]

- Preparation method of 2-amino-2-methyl-1-propanol. (n.d.). Google Patents.

-

20.7 Reduction of Carboxylic Acids and Their Derivatives. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]

-

reduction of carboxylic acids. (n.d.). Chemguide. Retrieved from [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. Retrieved from [Link]

-

Reduction of carboxylic acids to primary alcohols using LiAlH4. (n.d.). Master Organic Chemistry. Retrieved from [Link]

-

Hydride Reduction. (n.d.). Chad's Prep. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Synthetic Intermediates for Deuterated Pharmaceuticals | CK Isotopes [ckisotopes.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 7. orgosolver.com [orgosolver.com]

- 8. byjus.com [byjus.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]

- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. resolvemass.ca [resolvemass.ca]

- 13. synmr.in [synmr.in]

- 14. Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

1-Bromo-2-methylpropane-d7 molecular weight and formula

An In-Depth Technical Guide to 1-Bromo-2-methylpropane-d7 A Senior Application Scientist's Reference on its Properties, Applications, and Role in Quantitative Analysis

This guide provides a detailed examination of this compound, a deuterated stable isotope-labeled compound. Tailored for researchers, analytical scientists, and professionals in drug development, this document elucidates the molecule's fundamental properties and explores its critical role as an internal standard in modern analytical methodologies, particularly mass spectrometry. We will delve into the causality behind its application, offering field-proven insights into experimental design and data interpretation.

Core Molecular Attributes: A Comparative Overview

This compound is the isotopically labeled version of 1-Bromo-2-methylpropane (commonly known as isobutyl bromide), where seven hydrogen atoms have been replaced by their heavier, stable isotope, deuterium. This substitution is foundational to its utility in analytical chemistry, as it imparts a distinct mass signature while preserving near-identical chemical properties to its non-deuterated counterpart.

The primary molecular characteristics are summarized below, highlighting the key differences between the deuterated and non-deuterated forms.

| Property | This compound | 1-Bromo-2-methylpropane |

| Chemical Formula | C₄H₂D₇Br[1] | C₄H₉Br[2][3] |

| Molecular Weight | 144.06 g/mol [1] | 137.02 g/mol [2] |

| CAS Number | 344299-41-8[1] | 78-77-3[3] |

| Synonyms | N/A | Isobutyl Bromide[3][4] |

The mass increase of approximately 7 Daltons (Da) is the cornerstone of its application. This significant mass shift allows for clear differentiation between the labeled (internal standard) and unlabeled (analyte) compounds within a mass spectrometer, free from isotopic overlap.

The Scientific Rationale for Deuterated Internal Standards

In quantitative analysis, particularly in complex matrices like biological fluids, achieving accuracy and precision is a significant challenge. Variations in sample preparation, injection volume, and instrument response can introduce errors. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for mitigating these issues.[5]

Expertise in Practice: Why Deuteration Works

The efficacy of a deuterated standard like this compound hinges on a fundamental principle: it behaves almost identically to the analyte of interest during the entire analytical process.

-

Chromatographic Co-elution: Deuteration causes negligible changes to the polarity and physicochemical properties of a molecule.[6] Consequently, both the deuterated standard and the non-deuterated analyte will elute at virtually the same time from a liquid chromatography (LC) or gas chromatography (GC) column. This ensures that both compounds experience the same matrix effects—signal suppression or enhancement caused by other components in the sample—at the point of ionization.

-

Identical Ionization Efficiency: Since the molecular structure is preserved, the analyte and the internal standard ionize with the same efficiency in the mass spectrometer's source.

-

Mass-Based Distinction: Despite their chemical similarity, the mass difference allows the mass spectrometer to detect and quantify both compounds simultaneously and independently.[7][8]

By adding a known, fixed concentration of this compound to every sample and calibration standard, any sample-to-sample variation is effectively normalized. The final quantification is based on the ratio of the analyte's peak area to the internal standard's peak area, a value that remains stable even if absolute signal intensities fluctuate. This self-validating system ensures the trustworthiness and reproducibility of the results.

Experimental Protocol: Quantitative Analysis via LC-MS/MS

This section provides a detailed methodology for the quantification of 1-Bromo-2-methylpropane in an organic matrix using this compound as an internal standard.

Objective: To determine the concentration of 1-Bromo-2-methylpropane in an unknown sample.

Methodology:

-

Preparation of Stock Solutions:

-

Analyte Stock (1 mg/mL): Accurately weigh 10 mg of 1-Bromo-2-methylpropane and dissolve in 10 mL of a suitable solvent (e.g., Methanol).

-

Internal Standard (IS) Stock (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of Methanol.

-

-

Preparation of Calibration Curve Standards:

-

Perform serial dilutions of the Analyte Stock to create a series of Calibration Working Solutions at concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Prepare a single Internal Standard Working Solution at a concentration of 100 ng/mL by diluting the IS Stock.

-

-

Sample Preparation:

-

For each calibration point, take 90 µL of the appropriate Calibration Working Solution.

-

For each unknown sample, take 90 µL of the sample.

-

To every calibration standard and unknown sample, add exactly 10 µL of the Internal Standard Working Solution (100 ng/mL). This ensures a final IS concentration of 10 ng/mL in all vials.

-

Vortex each tube to ensure complete mixing.

-

-

LC-MS/MS Analysis:

-

Instrumentation: Utilize a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).

-

Chromatography: Employ a C18 reverse-phase column with an isocratic or gradient elution using a mobile phase of methanol and water. The goal is to achieve a sharp, symmetrical peak for 1-bromo-2-methylpropane.

-

Mass Spectrometry: Operate the instrument in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transition for Analyte: Determine the optimal precursor-to-product ion transition for 1-Bromo-2-methylpropane.

-

MRM Transition for IS: Determine the optimal precursor-to-product ion transition for this compound.

-

-

-

Data Processing and Quantification:

-

Integrate the peak areas for both the analyte and the internal standard for each injection.

-

Calculate the Peak Area Ratio (PAR) for each standard and sample using the formula: PAR = (Peak Area of Analyte) / (Peak Area of Internal Standard)

-

Construct a calibration curve by plotting the PAR against the known concentration of each calibration standard.

-

Apply a linear regression model to the calibration curve to obtain an equation (y = mx + c), where y is the PAR and x is the concentration.

-

Determine the concentration of the analyte in the unknown samples by interpolating their measured PAR values onto the calibration curve.

-

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the quantitative analysis protocol, from the initial preparation of samples to the final determination of concentration.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Conclusion

This compound is more than just a heavier version of its common analog; it is a precision tool that enables a higher degree of accuracy and confidence in analytical science. Its utility as an internal standard in mass spectrometry-based assays, a cornerstone of modern drug development and research, is predicated on the elegant principle of isotopic differentiation without significant chemical alteration. By understanding and correctly implementing methodologies that leverage this compound, scientists can produce robust, reliable, and reproducible quantitative data, thereby upholding the highest standards of scientific integrity.

References

- Current time information in Winnipeg, CA. (n.d.). Google.

-

1-Bromo-2-methylpropane | C4H9Br. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

This compound | CAS No: 344299-41-8. (n.d.). Pharmaffiliates. Retrieved January 15, 2026, from [Link]

-

Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

-

Isotopic labeling. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

-

Deuterium labeling causes predictable shifts in the isotope pattern. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

1-Bromopropane-d7 | C3H7Br. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. (2022). ACS Publications. Retrieved January 15, 2026, from [Link]

-

Minimal deuterium isotope effects in quantitation of dimethyl-labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 1-Bromo-2-methylpropane | C4H9Br | CID 6555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. 1-Bromo-2-methylpropane | 78-77-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

The Strategic Utility of 1-Bromo-2-methylpropane-d7 in Advanced Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical and pharmaceutical research, the precise tracking and quantification of molecules are paramount. Isotopic labeling, the practice of replacing an atom with its heavier, stable isotope, provides a powerful lens through which to view complex biological and chemical processes. 1-Bromo-2-methylpropane-d7, a deuterated form of isobutyl bromide, has emerged as a key reagent in this field. This guide elucidates the core applications of this compound, offering in-depth insights into its use as a synthetic precursor for deuterated molecules in metabolic studies and as a robust internal standard for quantitative analysis.

Introduction to this compound: Properties and Significance

This compound is a halogenated alkane where seven hydrogen atoms have been replaced by their stable isotope, deuterium.[1] This isotopic substitution, while minimally altering the compound's chemical reactivity, imparts a significant mass shift, making it readily distinguishable from its non-deuterated counterpart by mass spectrometry.[2] This fundamental property underpins its utility in modern research.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Isobutyl Bromide-d7, Bromoisobutane-d7 |

| CAS Number | 344299-41-8 |

| Molecular Formula | C₄H₂D₇Br |

| Molecular Weight | 144.06 g/mol |

The primary significance of this compound lies in its ability to introduce a stable, seven-deuterium isotopic label into a target molecule. This "heavy" isobutyl group serves as a tracer, allowing researchers to follow the molecule's journey through complex systems or to use it as a reference point for accurate quantification.

Application in the Synthesis of Deuterated Pharmaceuticals for Metabolic Studies

A primary application of this compound is in the synthesis of deuterated active pharmaceutical ingredients (APIs) for use in Drug Metabolism and Pharmacokinetics (DMPK) studies.[3] By strategically incorporating deuterium into a drug molecule, researchers can gain crucial insights into its absorption, distribution, metabolism, and excretion (ADME) profile.[4]

The non-deuterated analog, 1-Bromo-2-methylpropane, is a known precursor in the synthesis of several pharmaceuticals, including the widely used non-steroidal anti-inflammatory drug (NSAID) Ibuprofen and the proteasome inhibitor Bortezomib.[5] Consequently, this compound serves as a valuable starting material for creating the deuterated versions of these and other structurally related drugs.

The Rationale: Kinetic Isotope Effect and Metabolic Tracking

The substitution of hydrogen with deuterium can slow down the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect.[4][6] This can lead to a longer drug half-life and potentially a more favorable side-effect profile. Furthermore, the mass shift introduced by the deuterium label allows for the unambiguous identification of the drug and its metabolites in complex biological matrices.[3]

Experimental Workflow: Synthesis of Deuterated Ibuprofen (Conceptual)

The following diagram illustrates a conceptual workflow for the synthesis of deuterated Ibuprofen using this compound, based on established synthetic routes for the non-deuterated compound.[5]

Step-by-Step Protocol: Grignard Reagent Formation (General)

The formation of a Grignard reagent is a critical step in many syntheses involving this compound.[5]

-

Preparation: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

-

Reaction Setup: Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Initiation: Add a small amount of a solution of this compound in anhydrous ether (e.g., diethyl ether or THF) to the magnesium. The reaction may need gentle heating or the addition of a small crystal of iodine to initiate.

-

Addition: Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting solution of isobutylmagnesium bromide-d7 can then be used in subsequent reactions.

Application as an Internal Standard in Quantitative Analysis

In quantitative analytical chemistry, particularly in mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), an internal standard is crucial for achieving accurate and precise results.[7][8] An ideal internal standard behaves chemically and physically similarly to the analyte of interest but is isotopically distinct.[9] this compound serves as an excellent internal standard for the quantification of its non-deuterated counterpart and other similar volatile organic compounds.

The Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled internal standard to a sample.[10] The internal standard and the analyte will co-elute chromatographically and experience similar ionization and fragmentation in the mass spectrometer. By measuring the ratio of the signal from the analyte to the signal from the internal standard, any variations in sample preparation, injection volume, or instrument response can be corrected for, leading to highly accurate quantification.[8]

Experimental Workflow: Quantitative Analysis using GC-MS

The following diagram outlines a typical workflow for the quantitative analysis of 1-Bromo-2-methylpropane using this compound as an internal standard.

Step-by-Step Protocol: Preparation of Calibration Standards and Sample Analysis

-

Preparation of Stock Solutions:

-

Accurately prepare a stock solution of 1-Bromo-2-methylpropane (analyte) in a suitable solvent (e.g., methanol or hexane).

-

Accurately prepare a stock solution of this compound (internal standard) in the same solvent.

-

-

Preparation of Calibration Standards:

-

Create a series of calibration standards by adding varying known amounts of the analyte stock solution to vials.

-

To each calibration standard, add a constant, known amount of the internal standard stock solution.

-

Dilute all calibration standards to the same final volume with the solvent.

-

-

Sample Preparation:

-

To a known volume or weight of the sample, add the same constant, known amount of the internal standard stock solution as was added to the calibration standards.

-

Perform any necessary sample preparation steps (e.g., extraction, derivatization).

-

-

GC-MS Analysis:

-

Analyze the calibration standards and the prepared sample by GC-MS.

-

Set the mass spectrometer to monitor at least one characteristic ion for the analyte and one for the internal standard.

-

-

Quantification:

-

For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte.

-

Calculate the peak area ratio for the sample and use the calibration curve to determine the concentration of the analyte in the sample.

-

Conclusion

This compound is a versatile and valuable tool in the arsenal of modern researchers. Its utility as a synthetic precursor for deuterated molecules provides a pathway to deeper understanding of drug metabolism and the development of potentially safer and more effective pharmaceuticals. Concurrently, its role as an internal standard in quantitative analysis ensures the accuracy and reliability of analytical data. By understanding the principles behind its applications and employing robust experimental methodologies, scientists and drug development professionals can leverage the unique properties of this compound to advance their research and development goals.

References

-

Pharmaffiliates. This compound. Available from: [Link]

-

PubChem. 1-Bromo-2-methylpropane. Available from: [Link]

- Google Patents. US20210114962A1 - Continuous flow synthesis of ibuprofen.

- Harbeson, S. L., & Tung, R. D. (2011). Deuterium in Drug Discovery and Development. Annual Reports in Medicinal Chemistry, 46, 403-417.

- Pirali, T., Serafini, M., & Genazzani, A. A. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(7), 562-584.

-

AptoChem. Deuterated internal standards and bioanalysis. Available from: [Link]

- Duxbury, K. J., & Heald, R. A. (2008). Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement. Annals of Clinical Biochemistry, 45(Pt 2), 212–214.

- Pirali, T., Serafini, M., & Genazzani, A. A. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(7), 562-584.

-

ResearchGate. Quantitative Analysis of Carisoprodol and Meprobamate in Whole Blood Using Benzylcarbamate and Deuterated Meprobamate as Internal Standards. Available from: [Link]

-

National Center for Biotechnology Information. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. Available from: [Link]

-

ChemRxiv. Evaluation of an Internal Standard for Qualitative DART-MS Analysis of Seized Drugs. Available from: [Link]

-

MDPI. Quali–Quantitative Characterization of Volatile and Non-Volatile Compounds in Protium heptaphyllum (Aubl.) Marchand Resin by GC–MS Validated Method, GC–FID and HPLC–HRMS2. Available from: [Link]

-

National Center for Biotechnology Information. TRACER TECHNIQUES FOR THE STUDY OF METABOLISM. Available from: [Link]

-

ResearchGate. Synthesis and formulation of ibuprofen pro-drugs for enhanced transdermal absorption. Available from: [Link]

-

National Center for Biotechnology Information. Isotope tracing in health and disease. Available from: [Link]

-

National Center for Biotechnology Information. Metabolomics and isotope tracing. Available from: [Link]

-

National Center for Biotechnology Information. Probing Metabolism in the Intact Retina Using Stable Isotope Tracers. Available from: [Link]

Sources

- 1. sga.profnit.org.br [sga.profnit.org.br]

- 2. Page loading... [wap.guidechem.com]

- 3. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. research.uniupo.it [research.uniupo.it]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]

1-Bromo-2-methylpropane-d7 safety data sheet (SDS)

An In-depth Technical Guide to the Safe Handling of 1-Bromo-2-methylpropane-d7

A Note on Isotopic Labeling: This guide focuses on this compound (CAS No. 344299-41-8).[1] It is important for the researcher to note that comprehensive safety data for isotopically labeled compounds are often limited. Therefore, this document is built upon the well-established safety profile of the non-deuterated parent compound, 1-Bromo-2-methylpropane (CAS No. 78-77-3).[2][3][4] The substitution of hydrogen with deuterium is not expected to significantly alter the fundamental chemical reactivity or the associated macroscopic hazards such as flammability and irritation. All safety protocols and precautions for the parent compound should be rigorously applied to its deuterated analogue.

Core Hazard Profile and Chemical Identity

This compound is a deuterated halogenated alkane, primarily used in synthetic preparations where isotopic labeling is required for mechanistic studies or as an internal standard.[1] Its hazard profile is dominated by its high flammability and its capacity to cause significant irritation to the skin, eyes, and respiratory system.[2][5]

Compound Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Isobutyl Bromide-d7, Bromoisobutane-d7[1] |

| CAS Number | 344299-41-8[1] |

| Molecular Formula | C₄H₂D₇Br[1] |

| Molecular Weight | 144.06 g/mol [1] |

| Parent Compound | 1-Bromo-2-methylpropane (Isobutyl Bromide)[2][4] |

| Parent CAS Number | 78-77-3[2][6] |

GHS Hazard Summary

| Pictogram | GHS Code | Hazard Statement |

| H225 | Highly flammable liquid and vapour[2][3][5] | |

| H315 | Causes skin irritation[2][5] | |

| H319 | Causes serious eye irritation[2][5] | |

| H335 | May cause respiratory irritation[2][5] |

Physicochemical Drivers of Hazard

Understanding the physical properties of a chemical is fundamental to predicting its behavior and mitigating associated risks. The primary hazards of 1-Bromo-2-methylpropane are a direct consequence of its volatility, low flash point, and vapor density.

Key Physicochemical Properties (of Parent Compound)

| Property | Value | Rationale for Hazard |

| Appearance | Colorless to light yellow liquid[3] | Standard appearance for a liquid chemical; does not indicate hazard level. |

| Flash Point | 18 °C (64.4 °F) - closed cup[2] | Critical Fire Hazard : The liquid can form an ignitable mixture with air at typical room temperatures. This low flash point necessitates strict control of all ignition sources.[2] |

| Boiling Point | 90 - 92 °C (194 - 197.6 °F)[2] | Moderate volatility, indicating that significant vapor concentrations can be generated. |

| Vapor Pressure | 41 hPa at 20 °C[2] | Contributes to the formation of flammable vapor concentrations in enclosed spaces. |

| Vapor Density | 4.72 (Air = 1)[2] | Significant Risk Factor : Vapors are much heavier than air. They will sink and can accumulate in low-lying areas, traveling considerable distances to an ignition source and flashing back.[2][7][8] |

| Water Solubility | 0.51 g/L at 18 °C (slightly soluble)[2] | The compound is not readily soluble in water. In case of fire, using water may be ineffective and could spread the flammable liquid.[7][8] |

| Density | 1.26 g/mL at 20 °C[2] | Denser than water. |

Human Health Hazards and Toxicological Profile

Exposure can occur via inhalation, skin contact, eye contact, or ingestion. The primary health effects are irritant in nature, though comprehensive toxicological data for chronic exposure is limited.[4][7]

-

Inhalation : Vapors may cause respiratory tract irritation.[2][5][9] High concentrations can lead to symptoms like headache, dizziness, and nausea.[4]

-

Skin Contact : Causes skin irritation.[2][5] Prolonged contact may lead to more severe irritation. The substance may be absorbed through the skin, increasing overall exposure.[7]

-

Eye Contact : Causes serious eye irritation.[2][5] Direct contact can cause redness, pain, and potential damage if not promptly addressed.

-

Ingestion : May be harmful if swallowed.[4][9] Do not induce vomiting.[3]

While no specific occupational exposure limits have been established for 1-Bromo-2-methylpropane, this does not imply the substance is harmless.[7] Safe work practices should always be paramount.[7]

Laboratory Risk Management and Mitigation

A multi-layered approach to risk management is essential, prioritizing engineering controls and supplementing them with appropriate personal protective equipment and stringent handling protocols.

Hierarchy of Controls for Safe Handling

Caption: Hierarchy of controls, from most to least effective.

Engineering Controls

The causality for using specific engineering controls is to contain the material at the source, preventing vapors from entering the general laboratory environment.

-

Chemical Fume Hood : All handling of this compound must be conducted in a properly functioning chemical fume hood. This is non-negotiable due to the risk of vapor inhalation and flammability.[7]

-

Ventilation : Ensure adequate ventilation, especially in storage areas, to prevent the buildup of explosive vapor concentrations.[2][5]

-

Eyewash Stations and Safety Showers : Must be readily accessible in the immediate vicinity of the workstation.[4][7]

Personal Protective Equipment (PPE)

-

Eye and Face Protection : Wear tightly fitting safety goggles or a face shield.[2][5] Standard safety glasses are insufficient.

-

Skin Protection :

-

Respiratory Protection : Not typically required when work is performed within a fume hood. If exposure limits are exceeded or symptoms of irritation occur, a full-face respirator with an appropriate cartridge should be used.[5]

Safe Handling and Storage

-

Ignition Source Control : This is the most critical aspect of safe handling. Keep away from all sources of ignition, including heat, sparks, open flames, and hot surfaces.[2][3][4][5] Use non-sparking tools and explosion-proof electrical equipment.[4][5]

-

Electrostatic Discharge : Take precautionary measures against static discharge.[4][5] Ground and bond all containers and receiving equipment during transfers.[2][4][5]

-

Storage Conditions :

-

Incompatible Materials : Keep away from strong oxidizing agents and strong bases.[2][3][4]

Emergency Protocols and Response

Rapid and correct response during an emergency is critical to minimizing harm to personnel and property.

Emergency Response Workflow for Spills

Caption: Step-by-step workflow for responding to a chemical spill.

Step-by-Step Emergency Procedures

Spills and Leaks:

-

Evacuate : Immediately evacuate unnecessary personnel from the spill area.[2][7]

-

Ventilate : Ensure the area is well-ventilated.[3]

-

Contain : Use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spillage.[2][3] Do not use combustible materials like paper towels.

-

Collect : Using non-sparking tools, collect the absorbed material and place it into a suitable, closed container for disposal.[4][5]

-

Decontaminate : Clean the spill area thoroughly.

-

Disposal : Dispose of the waste as hazardous material in accordance with local, state, and federal regulations.[4][7]

Firefighting Measures:

-

Suitable Extinguishing Media : Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[3][5][9]

-

Unsuitable Media : Do NOT use a direct water jet , as it can spread the fire.[2][3] Water spray may be used to cool unopened containers.[2][7][9]

-

Hazards from Combustion : Fire produces poisonous and hazardous decomposition products, including carbon oxides and hydrogen bromide gas.[2][7]

-

Protective Equipment : Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[2][3][4]

First-Aid Measures:

-

General Advice : Move the victim out of the dangerous area. Consult a physician and show them this safety data sheet.[2][9]

-

If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][5]

-

In Case of Skin Contact : Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, consult a physician.[3][4][5]

-

In Case of Eye Contact : Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[2][3][4] Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[3][4]

-

If Swallowed : Do NOT induce vomiting.[2][3][9] Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][5]

References

-

1-BROMO-2-METHYLPROPANE MSDS. Loba Chemie. (2017-12-29). [Link]

-

Hazard Substance Fact Sheet: 1-BROMO-2-METHYL- PROPANE. New Jersey Department of Health. (2000-02). [Link]

-

2-Bromo-2-Methylpropane - SAFETY DATA SHEET. Breckland Scientific Supplies Ltd. (2023-01-12). [Link]

-

This compound. Pharmaffiliates. [Link]

-

1-Bromo-2-methylpropane | C4H9Br. PubChem. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 1-Bromo-2-methylpropane - Safety Data Sheet [chemicalbook.com]

- 3. lobachemie.com [lobachemie.com]

- 4. fishersci.com [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. nj.gov [nj.gov]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. dept.harpercollege.edu [dept.harpercollege.edu]

An In-depth Technical Guide to the Physical and Chemical Characteristics of 1-Bromo-2-methylpropane-d7

Introduction

In the landscape of modern pharmaceutical research and development, stable isotope-labeled (SIL) compounds are indispensable tools. They serve critical roles in quantitative bioanalysis (as internal standards), in elucidating metabolic pathways, and in mechanistic organic chemistry studies. This guide provides a comprehensive technical overview of 1-Bromo-2-methylpropane-d7, a deuterated analog of isobutyl bromide.

The substitution of seven hydrogen atoms with deuterium introduces a significant mass shift and alters key spectroscopic properties without fundamentally changing the compound's chemical reactivity. This unique profile makes it an invaluable reagent and standard for researchers. This document will delve into its core physical and chemical properties, detailed spectroscopic characteristics, practical applications, and validated experimental protocols, providing scientists with the foundational knowledge required for its effective use.

Compound Identification and Molecular Structure

This compound is a saturated alkyl halide where the isobutyl group is perdeuterated at the methyl and methine positions. The structural integrity and isotopic enrichment are paramount to its function in sensitive analytical methods.

Caption: 2D structure of this compound.

Table 1: Compound Identifiers

| Property | Value | Source(s) |

|---|---|---|